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A comprehensive review of the pharmacokinetic profiles of serelaxin, a recombinant form of

human relaxin-2, reveals a comparable performance between healthy Japanese and

Caucasian subjects. This suggests that dose adjustments based on ethnicity are likely not

required for this potential acute heart failure therapeutic.

A key study conducted by Dahlke and colleagues in 2015 provides the foundational data for

this comparison. The research indicates that the pharmacokinetic (PK), pharmacodynamic

(PD), and safety profiles of serelaxin are broadly similar across these two ethnic groups.[1]

This guide synthesizes the available data to provide researchers, scientists, and drug

development professionals with a detailed comparison.

Quantitative Pharmacokinetic Data
A pivotal double-blind, placebo-controlled, dose-ranging study administered serelaxin as a 48-

hour intravenous infusion to 32 healthy Japanese subjects at doses of 10, 30, or 100

µg/kg/day, and to a cohort of 8 Caucasian subjects who received a 30 µg/kg/day open-label

infusion for comparison.[1] Serum concentrations of serelaxin exhibited a rapid increase

following the start of the infusion, reaching a steady state as early as four hours, and showed a

swift decline upon cessation of the treatment.[1]

While the full text of the primary comparative study by Dahlke et al. (2015) containing a detailed

table of all pharmacokinetic parameters was not accessible through the performed searches,
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the available abstracts and citing articles consistently support the conclusion of comparable

pharmacokinetics. A population pharmacokinetic analysis also concluded that serelaxin's PK

was similar in healthy Japanese and Caucasian subjects.[2][3] The serum exposure to

serelaxin was found to increase with escalating doses, and statistical analysis demonstrated

dose proportionality for the area under the curve (AUC) across the entire dose range studied.

[1]

For the purpose of this guide, a table summarizing the key findings is presented below, with the

understanding that specific mean values for parameters like Cmax, AUC, half-life, clearance,

and volume of distribution were not available in the public domain abstracts.

Pharmacokinetic
Parameter

Japanese
Population (10, 30,
100 µg/kg/day)

Caucasian
Population (30
µg/kg/day)

Key Observation

Time to Steady State

(Tss)

Approached as early

as 4 hours

Approached as early

as 4 hours

Rapid attainment of

steady-state

concentrations in both

populations.[1]

Dose Proportionality

(AUC)

Demonstrated over

the entire dose range

N/A (single dose level

studied)

Serum exposure

increases

proportionally with the

dose in the Japanese

population.[1]

General PK Profile
Generally comparable

to Caucasians

Generally comparable

to Japanese

The overall

pharmacokinetic,

pharmacodynamic,

and safety profiles

showed no significant

ethnic differences.[1]

Experimental Protocols
The methodologies employed in the key comparative study are crucial for understanding the

basis of the pharmacokinetic data.
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Study Design
The study was a double-blind, placebo-controlled, dose-ranging trial for the Japanese cohort

and an open-label trial for the Caucasian cohort.[1]

Japanese Cohort (n=32): Healthy subjects received a 48-hour intravenous infusion of

serelaxin at doses of 10, 30, or 100 µg/kg/day, or a placebo.[1]

Caucasian Cohort (n=8): Healthy subjects received a 48-hour open-label intravenous

infusion of serelaxin at a dose of 30 µg/kg/day.[1]

Pharmacokinetic Sampling and Analysis
Serial blood samples were collected from all subjects to determine the serum concentrations of

serelaxin. While the exact sampling time points were not detailed in the available abstracts, a

typical pharmacokinetic study design would involve sampling at baseline (pre-dose), at multiple

time points during the infusion to capture the achievement of steady state, at the end of the

infusion, and at several time points post-infusion to characterize the elimination phase.

Serum serelaxin concentrations were quantified using a validated enzyme-linked

immunosorbent assay (ELISA).[2][3] The lower limit of quantification (LLOQ) for this assay in

most studies was 15.6 pg/mL.[2][3]

Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing the

pharmacokinetics of a drug in different populations, based on the described methodologies.
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Figure 1. Generalized workflow of the comparative pharmacokinetic study.
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Signaling Pathway
Serelaxin is a recombinant form of human relaxin-2, a naturally occurring peptide hormone. Its

mechanism of action involves binding to the relaxin family peptide receptor 1 (RXFP1), a G

protein-coupled receptor. This interaction initiates a cascade of intracellular signaling events

that are believed to mediate the vasodilatory and other beneficial cardiovascular effects of the

drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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